1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene
Overview
Description
1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene is an organic compound that features a benzene ring substituted with a fluoro group, a methoxy group, and a sulfonyl group attached to a 2-methylimidazole moiety
Preparation Methods
The synthesis of 1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene typically involves multiple steps. One common synthetic route includes:
Electrophilic Aromatic Substitution:
Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base.
Imidazole Attachment: The final step involves the attachment of the 2-methylimidazole moiety through nucleophilic substitution reactions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Scientific Research Applications
1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The fluoro and methoxy groups can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the sulfonyl group can participate in covalent bonding with target molecules . These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Fluoro-2-methoxy-4-[(2-methylimidazolyl)sulfonyl]benzene can be compared with similar compounds such as:
1-Fluoro-4-methoxybenzene: Lacks the sulfonyl and imidazole groups, resulting in different chemical reactivity and biological activity.
1-Fluoro-2-methoxy-4-nitrobenzene: Contains a nitro group instead of a sulfonyl group, leading to different electronic properties and reactivity.
4-Fluoroanisole: Similar to 1-Fluoro-4-methoxybenzene but with different substitution patterns.
The unique combination of functional groups in this compound provides distinct chemical and biological properties that are not observed in these similar compounds.
Properties
IUPAC Name |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-2-methylimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-13-5-6-14(8)18(15,16)9-3-4-10(12)11(7-9)17-2/h3-7H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIKGFFVASVZIU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1S(=O)(=O)C2=CC(=C(C=C2)F)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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